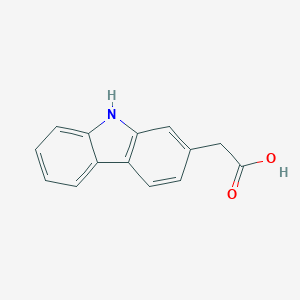

![molecular formula C11H12O3 B183813 4-[(2-甲基丙-2-烯-1-基)氧基]苯甲酸 CAS No. 68564-43-2](/img/structure/B183813.png)

4-[(2-甲基丙-2-烯-1-基)氧基]苯甲酸

货号 B183813

CAS 编号:

68564-43-2

分子量: 192.21 g/mol

InChI 键: YZIGMXGSNCLNOR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

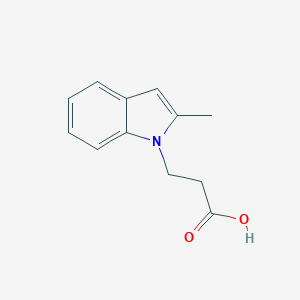

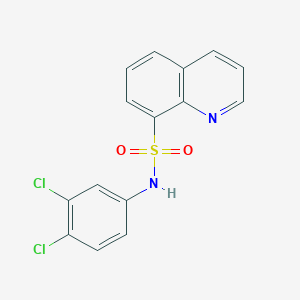

“4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .

Molecular Structure Analysis

The molecular structure of “4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” consists of a benzene ring (benzoic acid) substituted at the 4-position with a 2-methylprop-2-en-1-yl (also known as isoprenyl or 3-methylbut-2-en-1-yl) group via an ether linkage .科学研究应用

高级氧化工艺 (AOP) 和环境影响

- AOP 降解对乙酰氨基酚:研究重点介绍了 AOP 在水性介质中降解常见药物对乙酰氨基酚的重要性。该研究详细阐述了副产物及其生物毒性,指出了此类化合物未经处理释放时对环境的潜在影响。分析包括预测反应位点和降解途径的计算方法,为提高 AOP 系统降解类似化合物的效率提供了见解 (Qutob 等人,2022).

食品和饲料添加剂

- 苯甲酸调节肠道功能:与所讨论化合物在结构上相关的苯甲酸被广泛用作食品和饲料中的抗菌防霉剂。研究表明它具有改善肠道功能的潜力,影响消化、吸收和肠道菌群的整体健康。这强调了了解此类化合物对动物健康和营养的影响的重要性 (Mao 等人,2019).

药代动力学分析

- 不同物种的代谢途径:对苯甲酸在不同物种(大鼠、豚鼠、人类)中的药代动力学的详细综述阐明了代谢途径和剂量学差异。这项研究对于了解膳食暴露和减少毒理学评估中的种间不确定性因素至关重要,这可能与结构相似的化合物有关 (Hoffman & Hanneman,2017).

环境和健康法规

- 最大允许浓度的依据:研究讨论了根据现代数据调整水中苯甲酸和苯甲酸钠的最大允许浓度 (MPC) 的重要性,强调了更新安全标准的重要性。对于确保公众健康和环境安全,了解此类化合物在环境中的存在至关重要 (Zholdakova 等人,2021).

属性

IUPAC Name |

4-(2-methylprop-2-enoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIGMXGSNCLNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580054 | |

| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68564-43-2 | |

| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

The reaction of Ethyl 4-hydroxyl-benzoate and 3-Bromo-2-methyl-propene in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 4-(2-Methyl-allyloxy)-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO):12.59 (s, —CO2H); 7.86 (d-like, J=8.0, 2 arom. H); 7.02 (d-like, J=8.0, 2 arom. H); 5.04, 4.96 (2 s, —C(CH3)═CH2); 4.53 (s, CH2—C(CH3)═CH2); 1.72 (s, C(CH3)═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.93 (—C═O); 161.87; 140.39; 131.27 (2 arom. C); 123.05; 114.42 (2 arom. C); 112.52; 70.97; 19.12.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)